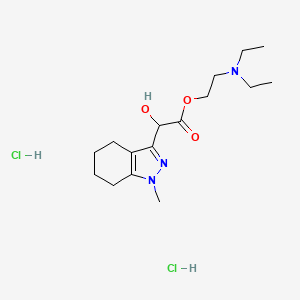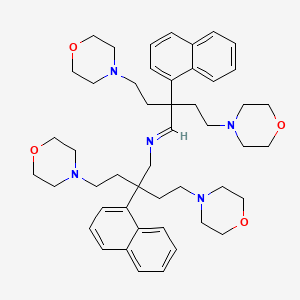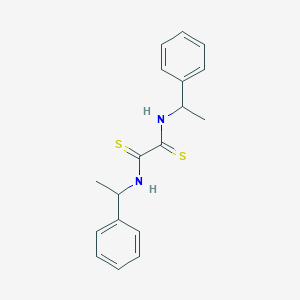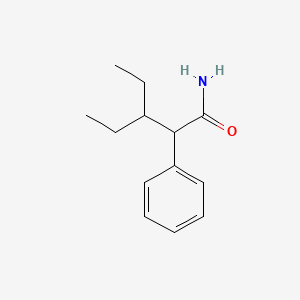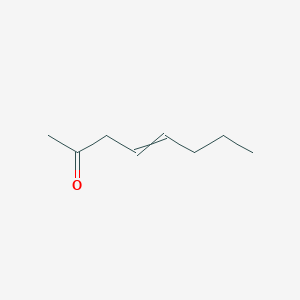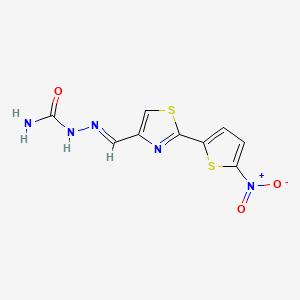
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring and a nitro-substituted thiophene ring, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the thiazole or thiophene rings .
Applications De Recherche Scientifique
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and thiophene rings may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(5-Nitro-2-thienyl)methylene]hydrazinecarboxamide
- (2E)-N-Butyl-2-[(5-nitro-2-thienyl)methylene]hydrazinecarboxamide
- 2-Hydroxyethyl (2E)-2-[(5-nitro-2-thienyl)methylene]hydrazinecarboxylate
Uniqueness
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is unique due to the presence of both a thiazole and a nitro-substituted thiophene ring in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
31898-38-1 |
|---|---|
Formule moléculaire |
C9H7N5O3S2 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
[(E)-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C9H7N5O3S2/c10-9(15)13-11-3-5-4-18-8(12-5)6-1-2-7(19-6)14(16)17/h1-4H,(H3,10,13,15)/b11-3+ |
Clé InChI |
CHCDWQYVKUUPAZ-QDEBKDIKSA-N |
SMILES isomérique |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=N/NC(=O)N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
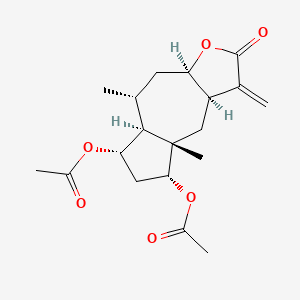
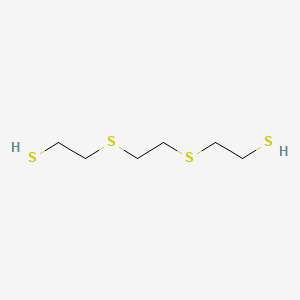
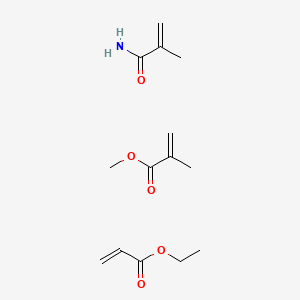
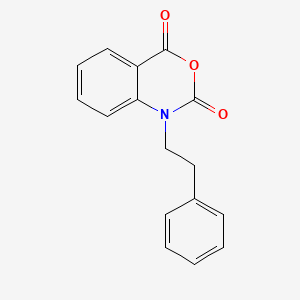
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
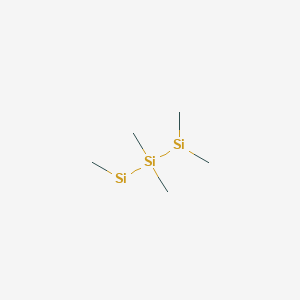
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
